molecular formula C10H10Cl2N2 B1583846 1-(4-Pyridyl)pyridinium chloride hydrochloride CAS No. 5421-92-1

1-(4-Pyridyl)pyridinium chloride hydrochloride

Cat. No. B1583846
CAS RN: 5421-92-1
M. Wt: 229.1 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-M
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Patent
US04140853

Procedure details

With complete analogy to Examples 5 and 6, the reaction of 4-pyridylpyridinium chloride hydrochloride with N-formylmorpholine produced, in a 59% yield, 4-morpholinopyridine, m.p. 93-95° C. (from ligroin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][C:6]([N+:9]2[CH:14]=[CH:13]C=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(N1CCOCC1)=[O:16]>>[O:16]1[CH2:13][CH2:14][N:9]([C:6]2[CH:7]=[CH:8][N:3]=[CH:4][CH:5]=2)[CH2:10][CH2:11]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.